molecular formula C48H36BN9 B12519608 Tris[4-[bis(2-pyridyl)amino]phenyl]borane CAS No. 820260-72-8

Tris[4-[bis(2-pyridyl)amino]phenyl]borane

Cat. No.: B12519608
CAS No.: 820260-72-8
M. Wt: 749.7 g/mol
InChI Key: CBQVOMOYBBZRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[4-[bis(2-pyridyl)amino]phenyl]borane is a complex organoboron compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes three bis(2-pyridyl)amino groups attached to a central borane core. The presence of pyridyl groups imparts unique electronic properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-[bis(2-pyridyl)amino]phenyl]borane typically involves the reaction of boron trihalides with bis(2-pyridyl)amine derivatives. A common method includes the use of boron trichloride (BCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often at low temperatures to prevent decomposition .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Tris[4-[bis(2-pyridyl)amino]phenyl]borane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to boronic acids, while reduction can yield borohydrides .

Scientific Research Applications

Tris[4-[bis(2-pyridyl)amino]phenyl]borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tris[4-[bis(2-pyridyl)amino]phenyl]borane exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. The pyridyl groups act as electron donors, stabilizing the borane core and facilitating interactions with various molecular targets. This coordination ability is crucial in its applications in catalysis and materials science .

Comparison with Similar Compounds

Uniqueness: Tris[4-[bis(2-pyridyl)amino]phenyl]borane stands out due to its unique combination of pyridyl groups and borane core, which imparts distinct electronic and coordination properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and stability .

Properties

CAS No.

820260-72-8

Molecular Formula

C48H36BN9

Molecular Weight

749.7 g/mol

IUPAC Name

N-[4-bis[4-(dipyridin-2-ylamino)phenyl]boranylphenyl]-N-pyridin-2-ylpyridin-2-amine

InChI

InChI=1S/C48H36BN9/c1-7-31-50-43(13-1)56(44-14-2-8-32-51-44)40-25-19-37(20-26-40)49(38-21-27-41(28-22-38)57(45-15-3-9-33-52-45)46-16-4-10-34-53-46)39-23-29-42(30-24-39)58(47-17-5-11-35-54-47)48-18-6-12-36-55-48/h1-36H

InChI Key

CBQVOMOYBBZRER-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=C(C=C4)N(C5=CC=CC=N5)C6=CC=CC=N6)C7=CC=C(C=C7)N(C8=CC=CC=N8)C9=CC=CC=N9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.